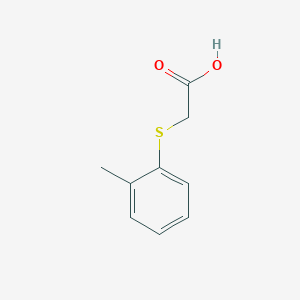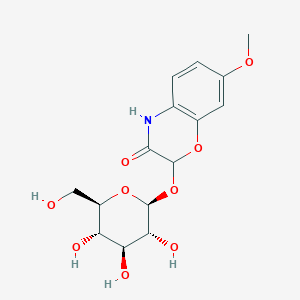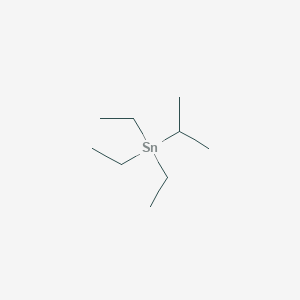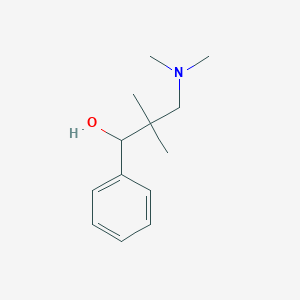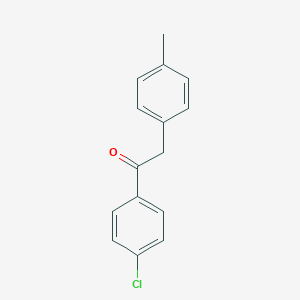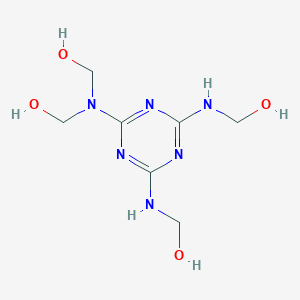
((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol, also known as BHT-MT, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of ((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol is not well understood. However, it has been suggested that this compound may act as a DNA intercalator, which can result in DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells. In vivo studies have shown that this compound can inhibit tumor growth in mice. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol is its ease of synthesis. This compound can be synthesized using a simple two-step reaction, which makes it a cost-effective option for lab experiments. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on ((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol. One direction is to further investigate its potential as an antitumor agent. Another direction is to explore its potential as an antioxidant. Additionally, future research could focus on improving the solubility of this compound in water, which would make it easier to work with in lab experiments. Finally, future research could investigate the use of this compound in other fields, such as materials science and chemistry.
Métodos De Síntesis
((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol can be synthesized using a simple two-step reaction. The first step involves the reaction of 2,4,6-trichloro-1,3,5-triazine with bis(hydroxymethyl)amine to form a tris(hydroxymethyl) derivative. The second step involves the reaction of the tris(hydroxymethyl) derivative with formaldehyde to form this compound. The overall yield of this reaction is approximately 50%.
Aplicaciones Científicas De Investigación
((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol has been extensively studied for its potential applications in various fields. In the field of chemistry, this compound has been used as a crosslinking agent for epoxy resins, which has resulted in improved mechanical properties. In the field of materials science, this compound has been used as a curing agent for polyurethane coatings, which has resulted in improved adhesion and corrosion resistance. In the field of biology, this compound has been studied for its potential as an antitumor agent.
Propiedades
Número CAS |
17600-13-4 |
|---|---|
Fórmula molecular |
C7H14N6O4 |
Peso molecular |
246.22 g/mol |
Nombre IUPAC |
[[4-[bis(hydroxymethyl)amino]-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol |
InChI |
InChI=1S/C7H14N6O4/c14-1-8-5-10-6(9-2-15)12-7(11-5)13(3-16)4-17/h14-17H,1-4H2,(H2,8,9,10,11,12) |
Clave InChI |
ZHMXFGZXNLJXRI-UHFFFAOYSA-N |
SMILES |
C(NC1=NC(=NC(=N1)N(CO)CO)NCO)O |
SMILES canónico |
C(NC1=NC(=NC(=N1)N(CO)CO)NCO)O |
Otros números CAS |
17600-13-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



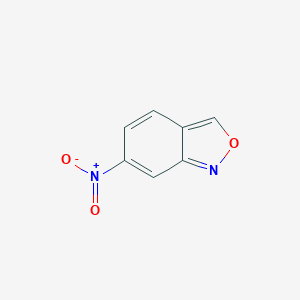

![8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B95433.png)



